N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxy-5-methylphenyl)acetamide
Description
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and an acetamide moiety attached to a methoxy-methylphenyl group, making it structurally unique and potentially bioactive.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-3-6-17(22-2)15(9-13)10-18(21)19-16-7-8-20(12-16)11-14-4-5-14/h3,6,9,14,16H,4-5,7-8,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMZNWKBVGZCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NC2CCN(C2)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethyl bromide under basic conditions.
Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using 2-(2-methoxy-5-methylphenyl)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming hydroxylated derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
Materials Science:
Mechanism of Action
The mechanism by which N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxy-5-methylphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets such as receptors or enzymes. The cyclopropylmethyl and methoxy-methylphenyl groups may facilitate binding to hydrophobic pockets, while the acetamide moiety could form hydrogen bonds with active site residues, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxyphenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methylphenyl)acetamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-2-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may enhance its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed analysis provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features
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